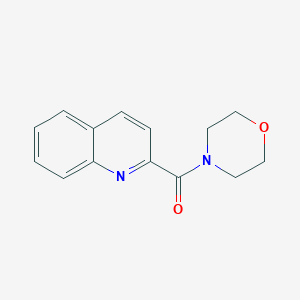

2-(morpholine-4-carbonyl)quinoline

Description

Properties

IUPAC Name |

morpholin-4-yl(quinolin-2-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c17-14(16-7-9-18-10-8-16)13-6-5-11-3-1-2-4-12(11)15-13/h1-6H,7-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFSHEHQPBZNEBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=NC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(morpholine-4-carbonyl)quinoline can be synthesized through various synthetic routes. One common method involves the reaction of 2-chloroquinoline-3-carbaldehyde with morpholine in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF). This reaction results in the substitution of chlorine with morpholine, forming 2-(morpholin-4-yl)quinoline-3-carbaldehyde .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(morpholine-4-carbonyl)quinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(morpholine-4-carbonyl)quinoline has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(morpholine-4-carbonyl)quinoline involves its interaction with various molecular targets and pathways. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. The morpholine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Positional Isomerism and Bioactivity

- Position 2 vs. 4 Substitution: 2-Substituted analogs (e.g., 2-(4-methoxyphenyl)-4-morpholinoquinoline) exhibit enhanced anticancer activity against HCT-116 and MCF-7 cell lines compared to 4-substituted derivatives, likely due to improved target binding from the planar quinoline-morpholine alignment . 4-Substituted analogs (e.g., 7-chloro-8-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline) show stronger antibacterial activity, attributed to the carbonyl group’s orientation favoring bacterial membrane penetration .

Functional Group Impact

- Carbonyl vs. Direct Morpholine Attachment: The carbonyl linker in this compound increases hydrogen-bonding capacity compared to direct C-N bonds (e.g., 4-morpholinoquinoline), enhancing interactions with protease targets . Thienyl/morpholinyl hybrids (e.g., 2-(5-chloro-2-thienyl)-4-(4-morpholinylcarbonyl)quinoline) display dual antifungal and trypanocidal activity, leveraging the electron-rich thienyl group for redox interactions .

Anticancer Potential

- Mechanism: Quinoline-morpholine hybrids inhibit topoisomerase II and tubulin polymerization. For example, 2-(4-methoxyphenyl)-4-morpholinoquinoline (CID 45051286) shows IC50 values of 1.2–3.8 µM against HCT-116 cells .

- SAR Insights : Substitution at position 2 with electron-withdrawing groups (e.g., carbonyl) enhances cytotoxicity compared to electron-donating groups (e.g., methoxy) .

Antimicrobial Activity

- 4-Morpholinylcarbonyl derivatives (e.g., 7-chloro-8-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline) exhibit MIC values of 4–8 µg/mL against Staphylococcus aureus, outperforming non-carbonyl analogs .

Drug-Likeness

- Lipinski’s Rule: this compound (MW ~300–350) adheres to Lipinski’s criteria (logP <5, H-bond donors/acceptors ≤5/10), suggesting oral bioavailability .

Q & A

Basic: What synthetic routes are commonly employed for 2-(morpholine-4-carbonyl)quinoline?

Answer:

The synthesis typically involves coupling morpholine-4-carboxylic acid to a quinoline scaffold. A standard approach includes:

Activation of the carboxylic acid : Use coupling agents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in anhydrous DMF, as seen in analogous quinoline-4-carboxamide syntheses .

Amide bond formation : React the activated intermediate with the quinoline amine under basic conditions (e.g., N-methylmorpholine, NMM) at room temperature. This method achieves moderate yields (~59%) .

Purification : Column chromatography (e.g., C18 reverse-phase columns with MeCN/H2O gradients) ensures purity .

Advanced: How can researchers optimize reaction yields during synthesis?

Answer:

Key variables include:

- Catalyst selection : Transition-metal catalysts (e.g., RuO₂·H2O) improve oxidation steps in precursor synthesis, as demonstrated in morpholine-containing quinoline derivatives .

- Solvent systems : Mixed solvents like CCl₄/MeCN enhance solubility and stability of intermediates .

- Temperature control : Reactions performed under reflux (e.g., water-mediated conditions) increase efficiency for cyclization steps .

- Workup protocols : Precipitation and vacuum drying reduce degradation of sensitive intermediates .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR spectroscopy : H and C NMR confirm substitution patterns and morpholine integration .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- HPLC : Reverse-phase HPLC (e.g., Zorbax SB-C18 column) assesses purity (>95%) .

Advanced: How should researchers address contradictory data in reported biological activities?

Answer:

Contradictions (e.g., EZH2 inhibition vs. antimicrobial activity) can arise from:

- Assay variability : Standardize cell lines (e.g., HCT116 for cancer studies) and bacterial strains .

- Structural analogs : Compare similarity indices (e.g., fluorinated vs. chlorinated derivatives; see Table 1) .

- Dose-response curves : Validate IC₅₀ values across multiple replicates to ensure reproducibility .

Table 1: Similarity indices of quinoline derivatives

| Compound | Similarity Index |

|---|---|

| 4-Chloro-8-fluoro-2-methylquinoline | 0.94 |

| 6-Bromo-4-chloro-8-fluoroquinoline | 0.86 |

Basic: What are the common chemical reactions involving this compound?

Answer:

- Oxidation : Potassium permanganate (KMnO₄) under acidic conditions modifies the quinoline ring .

- Reduction : Lithium aluminum hydride (LiAlH₄) reduces carbonyl groups to alcohols .

- Substitution : Halogenation (e.g., Cl₂ with FeCl₃) introduces functional groups for further derivatization .

Advanced: How can structure-activity relationship (SAR) studies guide modifications?

Answer:

- Morpholine substitution : Thiomorpholine analogs increase lipophilicity, enhancing blood-brain barrier penetration .

- Quinoline fluorination : 6-Fluoro substitution improves antimicrobial potency by 3-fold compared to non-fluorinated analogs .

- Carboxylic acid derivatization : Esterification (e.g., methyl esters) improves metabolic stability in vivo .

Basic: What are the stability considerations for storage and handling?

Answer:

- Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the morpholine-carbonyl bond .

- Light sensitivity : Protect from UV exposure to avoid quinoline ring degradation .

Advanced: How to design experiments to evaluate its mechanism of action in cancer?

Answer:

- Epigenetic profiling : ChIP-seq to assess histone H3K27me3 levels post-treatment (EZH2 inhibition) .

- Transcriptomics : RNA-seq identifies downstream gene expression changes (e.g., tumor suppressors) .

- In vivo models : Xenograft studies in mice with pharmacokinetic monitoring (T₁/₂, Cₘₐₓ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.